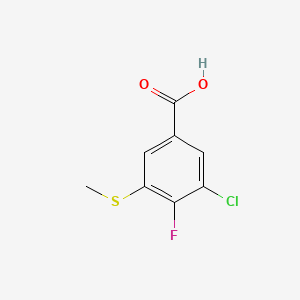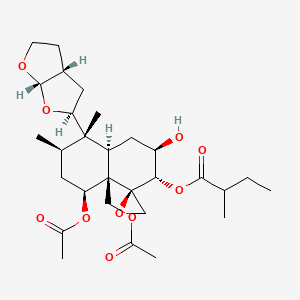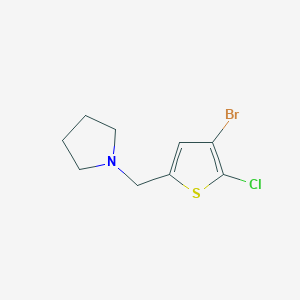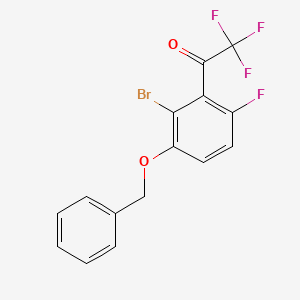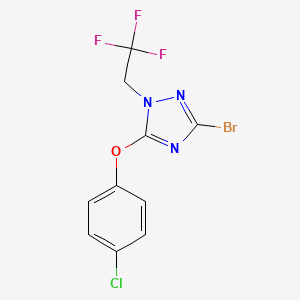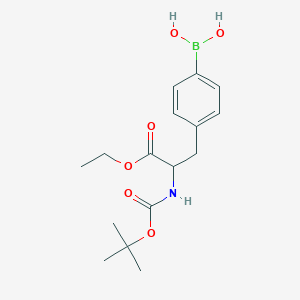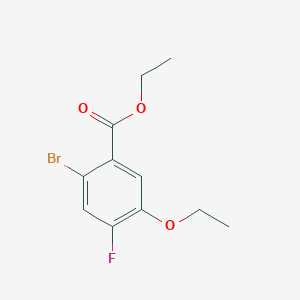
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under inert atmosphere conditions with a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Phenols.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Potential use in the development of enzyme inhibitors due to its ability to interact with active sites of enzymes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid largely depends on its interaction with other molecules. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, the compound may interact with enzyme active sites, inhibiting their function by forming reversible covalent bonds with serine or threonine residues.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methylphenylboronic acid: Similar structure but with a methyl group instead of the fluoro, methoxymethyl, and methylthio substituents.
4-Fluorophenylboronic acid: Contains a fluoro substituent but lacks the methoxymethyl and methylthio groups.
Uniqueness
(4-Fluoro-3-(methoxymethyl)-5-(methylthio)phenyl)boronic acid is unique due to its combination of substituents, which can influence its reactivity and interactions. The presence of the fluoro group can enhance the compound’s stability and reactivity, while the methoxymethyl and methylthio groups can provide additional sites for chemical modification and interaction.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12BFO3S |
|---|---|
Molecular Weight |
230.07 g/mol |
IUPAC Name |
[4-fluoro-3-(methoxymethyl)-5-methylsulfanylphenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3S/c1-14-5-6-3-7(10(12)13)4-8(15-2)9(6)11/h3-4,12-13H,5H2,1-2H3 |
InChI Key |
IACOXCJVBMVFLP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)SC)F)COC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


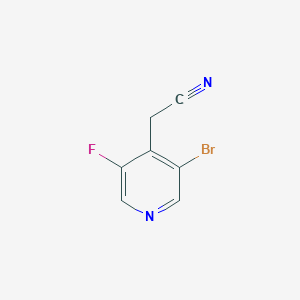
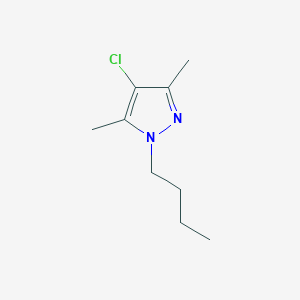
![1-[4-Aminooxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14767109.png)
